molecular formula C11H14N2S2 B12012938 2-(1,3-benzothiazol-2-ylsulfanyl)-N,N-dimethylethanamine CAS No. 84996-58-7

2-(1,3-benzothiazol-2-ylsulfanyl)-N,N-dimethylethanamine

Katalognummer: B12012938
CAS-Nummer: 84996-58-7
Molekulargewicht: 238.4 g/mol
InChI-Schlüssel: KMWKXYYYWRNCEV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(1,3-benzothiazol-2-ylsulfanyl)-N,N-dimethylethanamine is a compound that belongs to the class of benzothiazole derivatives Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-benzothiazol-2-ylsulfanyl)-N,N-dimethylethanamine typically involves the reaction of 2-mercaptobenzothiazole with N,N-dimethylethanolamine under specific conditions. One common method involves the use of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Analyse Chemischer Reaktionen

Types of Reactions

2-(1,3-benzothiazol-2-ylsulfanyl)-N,N-dimethylethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

2-(1,3-benzothiazol-2-ylsulfanyl)-N,N-dimethylethanamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2-(1,3-benzothiazol-2-ylsulfanyl)-N,N-dimethylethanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-(1,3-benzothiazol-2-ylsulfanyl)-N,N-dimethylethanamine is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its dimethylamino group enhances its solubility and potential interactions with biological targets, making it a valuable compound for various research applications .

Eigenschaften

CAS-Nummer

84996-58-7

Molekularformel

C11H14N2S2

Molekulargewicht

238.4 g/mol

IUPAC-Name

2-(1,3-benzothiazol-2-ylsulfanyl)-N,N-dimethylethanamine

InChI

InChI=1S/C11H14N2S2/c1-13(2)7-8-14-11-12-9-5-3-4-6-10(9)15-11/h3-6H,7-8H2,1-2H3

InChI-Schlüssel

KMWKXYYYWRNCEV-UHFFFAOYSA-N

Kanonische SMILES

CN(C)CCSC1=NC2=CC=CC=C2S1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.